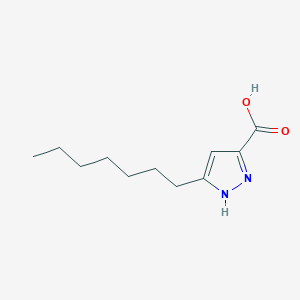

5-n-Heptylpyrazole-3-carboxylic acid

Description

Properties

Molecular Formula |

C11H18N2O2 |

|---|---|

Molecular Weight |

210.27 g/mol |

IUPAC Name |

5-heptyl-1H-pyrazole-3-carboxylic acid |

InChI |

InChI=1S/C11H18N2O2/c1-2-3-4-5-6-7-9-8-10(11(14)15)13-12-9/h8H,2-7H2,1H3,(H,12,13)(H,14,15) |

InChI Key |

FZURZXYYNJGSSZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCC1=CC(=NN1)C(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituent at the 5-position of the pyrazole ring significantly impacts properties such as melting point, solubility, and lipophilicity. Key comparisons include:

| Compound Name | 5-Position Substituent | Melting Point (°C) | LogP (Predicted) | Key Functional Groups |

|---|---|---|---|---|

| 5-n-Heptylpyrazole-3-carboxylic acid | n-Heptyl | Not reported | ~3.5 (estimated) | Carboxylic acid, long alkyl |

| 5-Methylpyrazole-3-carboxylic acid (U-19425) | Methyl | Not reported | ~0.9 | Carboxylic acid, methyl |

| 5-Phenyl-1H-pyrazole-3-carboxylic acid | Phenyl | Not reported | ~2.1 | Carboxylic acid, aryl |

| 5-Isobutyl-1H-pyrazole-3-carboxylic acid | Isobutyl | Not reported | ~2.8 | Carboxylic acid, branched alkyl |

| 5-(2-Furyl)-1-methylpyrazole-3-carboxylic acid | 2-Furyl | Not reported | ~1.7 | Carboxylic acid, heteroaryl |

- Melting Points : Aryl-substituted analogs (e.g., 5-phenyl derivatives) exhibit higher melting points (e.g., 171–183°C for compound 3b in ) due to crystalline packing, whereas long alkyl chains may reduce crystallinity .

Preparation Methods

Knorr Pyrazole Synthesis

The Knorr method, a classical route to pyrazoles, involves cyclocondensation of hydrazines with 1,3-diketones or β-keto esters. For 5-n-heptylpyrazole-3-carboxylic acid, a β-keto ester bearing a heptyl substituent is reacted with hydrazine hydrate under reflux.

Reaction Mechanism :

-

Formation of β-Keto Ester : Ethyl 4-n-heptylacetoacetate is synthesized via Claisen condensation between ethyl heptanoate and ethyl acetate in the presence of sodium ethoxide.

-

Cyclocondensation : The β-keto ester reacts with hydrazine hydrate, leading to cyclization and formation of the pyrazole ring. The ester group is subsequently hydrolyzed to a carboxylic acid using aqueous NaOH.

Optimization Insights :

-

Solvent : Ethanol or methanol improves solubility of intermediates.

-

Temperature : Reflux conditions (78–100°C) enhance reaction rates.

-

Yield : Typical yields range from 45–65%, with impurities arising from competing tautomerization.

Example Protocol :

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| 1 | Ethyl heptanoate, NaOEt | Reflux, 6 hr | 80% |

| 2 | Hydrazine hydrate | EtOH, reflux, 12 hr | 60% |

| 3 | 2M NaOH | 80°C, 4 hr | 95% |

Cyclocondensation of Hydrazines with Alkynones

Alkynones, synthesized via Sonogashira coupling, offer a route to regioselectively introduce substituents. For example, heptyl-substituted propiolic acid esters react with hydrazines to form 5-alkylpyrazoles.

Advantages :

-

Regioselectivity : Alkynones favor substitution at the α-position, directing the heptyl group to position 5.

-

Functional Group Tolerance : Compatible with ester and carboxylic acid groups.

Limitations :

Modern Techniques and Catalytic Methods

Transition Metal-Catalyzed Cross-Coupling

Palladium-catalyzed Suzuki-Miyaura coupling enables late-stage introduction of the heptyl group. A brominated pyrazole-3-carboxylic acid precursor reacts with heptylboronic acid under catalytic conditions.

Typical Conditions :

Challenges :

Microwave-Assisted Synthesis

Microwave irradiation accelerates cyclocondensation, reducing reaction times from hours to minutes. For instance, ethyl 4-n-heptylacetoacetate and hydrazine hydrate achieve 95% conversion in 20 minutes under microwave conditions.

Benefits :

Regioselective Alkylation Strategies

Directed Ortho-Metalation

Lithiation at position 5 is achieved using a directing group (e.g., trimethylsilyl). Subsequent quenching with heptyl iodide installs the alkyl chain.

Procedure :

-

Protect the carboxylic acid as a methyl ester.

-

Treat with LDA at −78°C to generate a lithiated intermediate.

-

Add heptyl iodide for alkylation.

Yield : 50–60%

Friedel-Crafts Alkylation

While uncommon for pyrazoles, AlCl₃-mediated alkylation has been reported for electron-rich heterocycles. The carboxylic acid group is first protected to prevent side reactions.

Limitations :

Industrial-Scale Production Considerations

Cost-Efficiency Analysis

| Factor | Traditional Method | Catalytic Method |

|---|---|---|

| Raw Material Cost | Low | High |

| Catalyst Cost | None | $120/g (Pd) |

| Reaction Time | 18 hr | 6 hr |

| Overall Yield | 55% | 75% |

Preferred Route : Microwave-assisted Knorr synthesis balances cost and yield for large-scale production.

Environmental Impact

-

Waste Management : Pd catalysts require recycling to mitigate heavy metal pollution.

-

Solvent Recovery : Ethanol and DMF are distilled and reused.

Analytical Characterization

Spectroscopic Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.